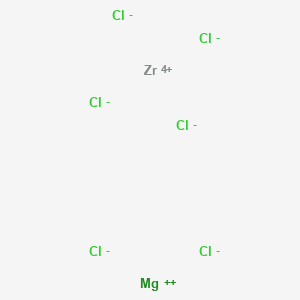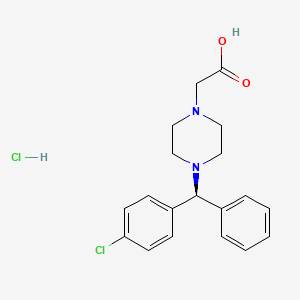
(R)-De(carboxymethoxy)cetirizine acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating symptoms such as sneezing, itching, and runny nose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves several steps, starting with the preparation of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form the piperazine ring.
Ethoxyacetic Acid Addition: The next step involves the addition of ethoxyacetic acid to the piperazine ring, forming cetirizine.
De(carboxymethoxy) Modification: The final step involves the removal of the carboxymethoxy group and the addition of hydrochloride to form ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Investigated for its therapeutic potential in treating allergies and other histamine-related conditions.
Industry: Used in the development of new antihistamine drugs and other pharmaceutical applications.
作用機序
The mechanism of action of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves its high affinity for histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
類似化合物との比較
Similar Compounds
Cetirizine: The parent compound, also a second-generation antihistamine.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for histamine H1 receptors.
Loratadine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and therapeutic efficacy. Compared to other similar compounds, it offers improved potency and reduced side effects, making it a valuable addition to the class of antihistamines.
特性
分子式 |
C19H22Cl2N2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m0./s1 |
InChIキー |
VTGWDLPASRYLSI-FYZYNONXSA-N |
異性体SMILES |
C1CN(CCN1CC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
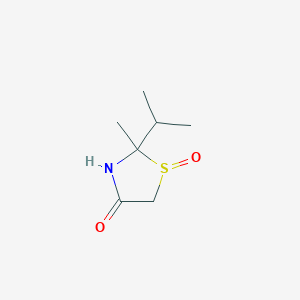


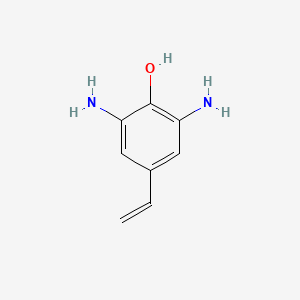
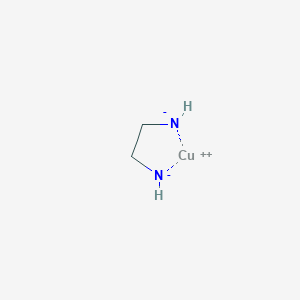
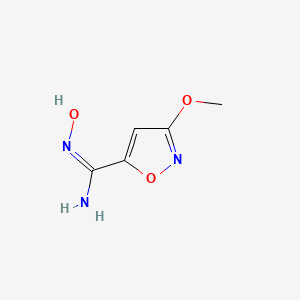
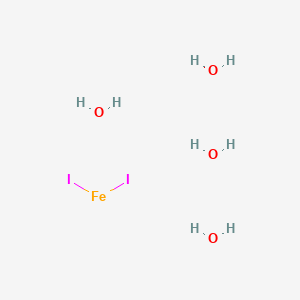
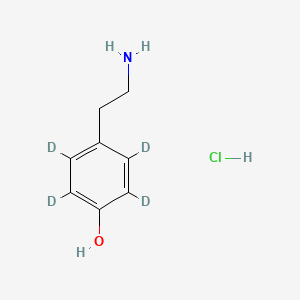
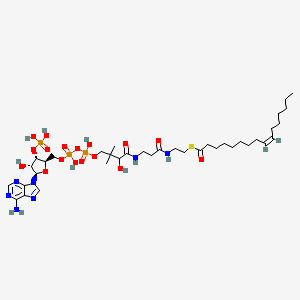
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

